

# Physical and chemical properties of Ethyl 2-fluoronicotinate

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## Compound of Interest

Compound Name: Ethyl 2-fluoronicotinate

Cat. No.: B172736

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## An In-depth Technical Guide to Ethyl 2-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ethyl 2-fluoronicotinate** is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The presence of a fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties, enhancing its reactivity and potential as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **Ethyl 2-fluoronicotinate**, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. Furthermore, this document explores its chemical reactivity, potential biological activities, and safety considerations, serving as a crucial resource for researchers in the pharmaceutical and chemical sciences.

### Chemical and Physical Properties

While experimental data for some physical properties of **Ethyl 2-fluoronicotinate** are not readily available in the literature, a combination of computed data and comparison with analogous compounds allows for a reliable estimation. The properties are summarized in the table below.

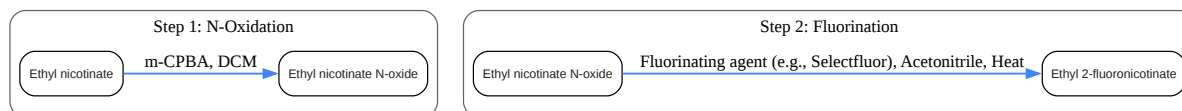
Property	Value	Source/Method
IUPAC Name	ethyl 2-fluoropyridine-3-carboxylate	PubChem[1]
CAS Number	113898-56-9	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FNO <sub>2</sub>	PubChem[1]
Molecular Weight	169.15 g/mol	PubChem[1]
Appearance	Colorless to light yellow liquid (Predicted)	N/A
Boiling Point	~78 °C at 0.1 mmHg (Estimated)	Based on Ethyl 2-chloronicotinate[2]
Melting Point	Not available	N/A
Density	Not available	N/A
Solubility	Soluble in common organic solvents (Predicted)	N/A
XLogP3	1.5	Computed by PubChem[1]
Topological Polar Surface Area	39.2 Å <sup>2</sup>	Computed by PubChem[1]

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-fluoronicotinate** is not widely published. However, a plausible and efficient synthetic route involves the fluorination of the corresponding pyridine N-oxide. This method is generally applicable to the synthesis of 2-fluoropyridines.

## Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available ethyl nicotinate.



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Caption: Proposed two-step synthesis of **Ethyl 2-fluoronicotinate**.

## Detailed Experimental Protocol

### Step 1: Synthesis of Ethyl nicotinate N-oxide

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl nicotinate (1 equivalent) in dichloromethane (DCM).
- **Addition of Oxidizing Agent:** Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

### Step 2: Synthesis of **Ethyl 2-fluoronicotinate**

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl nicotinate N-oxide (1 equivalent) in anhydrous acetonitrile.

- Addition of Fluorinating Agent: Add a suitable fluorinating agent, such as Selectfluor® (1.2 equivalents).
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.
- Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product, **Ethyl 2-fluoronicotinate**, can be purified by vacuum distillation or column chromatography.

## Spectroscopic Data (Predicted)

As experimental spectra are not readily available, the following data is predicted based on the chemical structure and analysis of similar compounds.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3	dd	1H	H at position 6
~8.1	ddd	1H	H at position 4
~7.2	dd	1H	H at position 5
~4.4	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.4	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

### <sup>13</sup>C NMR Spectroscopy

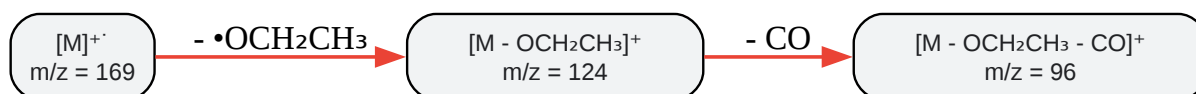
Chemical Shift (ppm)	Assignment
~165	C=O (ester)
~158 (d, $^1\text{JCF} \approx 240$ Hz)	C at position 2
~150	C at position 6
~140	C at position 4
~122	C at position 5
~118	C at position 3
~62	-OCH <sub>2</sub> CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

## FT-IR Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch
~1730	Strong	C=O stretch (ester)
~1600, 1470	Medium	C=C and C=N stretching (aromatic ring)
~1300-1000	Strong	C-O stretch and C-F stretch

## Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 169$ . Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>,  $m/z = 45$ ) to give a fragment at  $m/z = 124$ , and the subsequent loss of carbon monoxide (-CO,  $m/z = 28$ ) to yield a fragment at  $m/z = 96$ .



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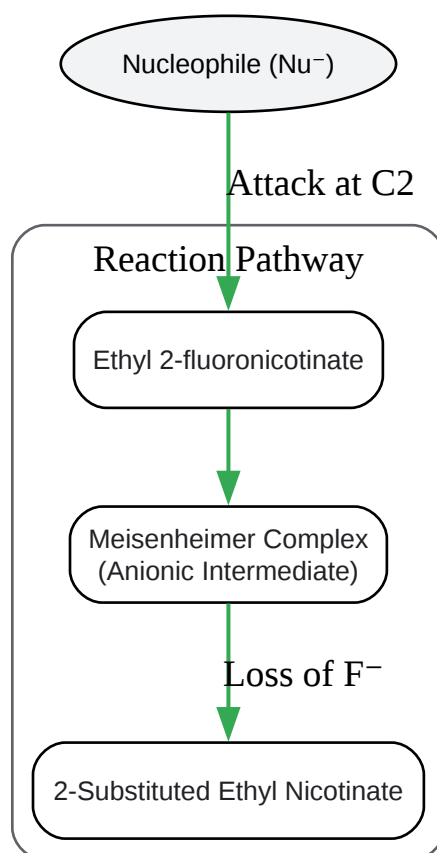
Caption: Predicted mass spectrometry fragmentation pathway.

## Chemical Reactivity

The key to the chemical reactivity of **Ethyl 2-fluoronicotinate** lies in the 2-fluoro substituent on the pyridine ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic aromatic substitution ( $S_NAr$ ).

The fluorine atom is an excellent leaving group in  $S_NAr$  reactions, often showing higher reactivity than other halogens like chlorine. This allows for the facile introduction of a wide range of nucleophiles at the 2-position under relatively mild conditions.

## Nucleophilic Aromatic Substitution ( $S_NAr$ ) Pathway



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Caption: Generalized pathway for nucleophilic aromatic substitution.

Common nucleophiles that can be employed include:

- O-Nucleophiles: Alcohols, phenols (leading to ethers)
- N-Nucleophiles: Amines, amides (leading to substituted amines)
- S-Nucleophiles: Thiols (leading to thioethers)
- C-Nucleophiles: Grignard reagents, organolithium compounds

## Potential Biological Activities and Applications

While specific biological data for **Ethyl 2-fluoronicotinate** is limited, the broader class of fluorinated nicotinic acid derivatives has shown promise in various therapeutic areas. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[3]  
[4]

Derivatives of nicotinic acid are known to exhibit a range of biological activities, including:

- Anti-inflammatory effects
- Antimicrobial (antibacterial and antifungal) properties
- Potential as enzyme inhibitors

The unique reactivity of **Ethyl 2-fluoronicotinate** makes it an attractive starting material for the synthesis of novel drug candidates. By using  $S_NAr$  reactions, a diverse library of compounds can be generated for high-throughput screening in various disease models.

## Safety and Handling

Specific toxicity data for **Ethyl 2-fluoronicotinate** is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and

personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on related compounds, it may be irritating to the eyes, skin, and respiratory system.

## Conclusion

**Ethyl 2-fluoronicotinate** is a valuable synthetic intermediate with considerable potential for the development of novel pharmaceuticals and agrochemicals. Its key feature is the highly reactive 2-fluoro substituent, which allows for versatile functionalization of the pyridine ring. While a comprehensive set of experimental data is yet to be published, this guide provides a solid foundation of its properties, synthesis, and reactivity based on available information and predictive models. Further research into the biological activities of derivatives of **Ethyl 2-fluoronicotinate** is warranted and could lead to the discovery of new therapeutic agents.

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## References

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- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-fluoronicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172736#physical-and-chemical-properties-of-ethyl-2-fluoronicotinate]

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